![molecular formula C19H11ClF2N2O4S B2747317 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide CAS No. 922089-48-3](/img/structure/B2747317.png)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide
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Overview
Description
“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide” is a complex organic compound . It is related to the class of compounds known as dibenzo[b,f][1,4]oxazepines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a dibenzo[b,f][1,4]oxazepine core, which is a tricyclic structure consisting of two benzene rings fused to a seven-membered oxazepine ring . This core is substituted at various positions with chloro, oxo, and sulfonamide groups .Scientific Research Applications
Dopamine D2 Receptor Antagonism
This compound has been identified as a selective inhibitor of the Dopamine D2 receptor . This application is significant in the development of treatments for central nervous system disorders, including:
Chemical Synthesis Studies
The compound is utilized in chemical synthesis studies as a precursor or intermediate in the synthesis of more complex molecules . Its unique structure allows for the creation of novel compounds with potential therapeutic applications.
Neuroleptic Potential
Preliminary pharmacological investigations suggest that derivatives of this compound may serve as neuroleptics . Clinical investigations are underway to explore its efficacy as a treatment for psychiatric disorders.
Molecular Formula and Mass
The compound’s molecular formula and average mass are significant for its identification and characterization in research settings :
Pharmacological Properties
The compound’s pharmacological properties are being explored for its potential as a neuroleptic, with ongoing clinical investigations .
Safety and Hazards
properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF2N2O4S/c20-10-1-4-17-15(7-10)23-19(25)13-9-12(3-5-16(13)28-17)24-29(26,27)18-6-2-11(21)8-14(18)22/h1-9,24H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQDZASPZUJDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=C(C=C(C=C3)F)F)C(=O)NC4=C(O2)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide |
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